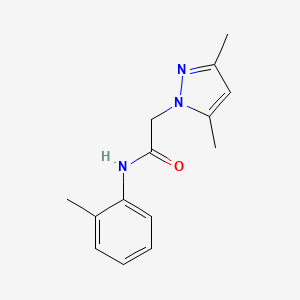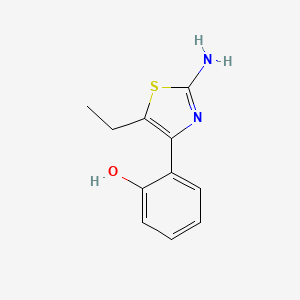![molecular formula C18H24N2O2 B6632991 N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B6632991.png)
N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential as an analgesic drug. ABT-594 belongs to a class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to have analgesic properties in animal models.
Wirkmechanismus
N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide acts as an agonist at nicotinic acetylcholine receptors, which are found throughout the nervous system. The activation of these receptors leads to the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of pain perception.
Biochemical and Physiological Effects
N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide has been shown to produce potent analgesic effects in animal models, with a mechanism of action that is distinct from other analgesic drugs. N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide has also been shown to produce a range of other effects, including the release of several neurotransmitters and the modulation of ion channels.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide for lab experiments is its potent analgesic effects, which make it a useful tool for studying pain perception. However, N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide has also been shown to produce a range of other effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for the study of N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide. One area of interest is the development of more selective nicotinic acetylcholine receptor agonists, which may have fewer side effects than N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide. Another area of interest is the development of new analgesic drugs that target different mechanisms of pain perception, which may be more effective than N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide for certain types of pain. Finally, the study of N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide may continue to provide insights into the complex mechanisms of pain perception and the regulation of neurotransmitter release in the nervous system.
Synthesemethoden
The synthesis of N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide involves several steps, including the preparation of the starting materials and the coupling of the two key components. The starting materials are 4-methylpiperidine and cyclobutanecarboxylic acid, which are reacted to form the corresponding amide. This amide is then coupled with a phenyl carbamate to form N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide has been extensively studied for its potential as an analgesic drug, particularly for the treatment of chronic pain. Animal studies have shown that N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide has potent analgesic effects, with a mechanism of action that is distinct from other analgesic drugs. N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide has also been studied for its potential as a treatment for nicotine addiction, due to its activity at nicotinic acetylcholine receptors.
Eigenschaften
IUPAC Name |
N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-13-9-11-20(12-10-13)18(22)15-7-2-3-8-16(15)19-17(21)14-5-4-6-14/h2-3,7-8,13-14H,4-6,9-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZFXHMSWZWYEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-Bromo-4-methylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B6632925.png)


![1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B6632935.png)
![[3-(5-Methyl-1,3-oxazol-4-yl)phenyl]methanol](/img/structure/B6632943.png)
![3-[2-(1,3-Oxazol-4-yl)phenyl]propanoic acid](/img/structure/B6632950.png)


![[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B6632979.png)
![tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate](/img/structure/B6632981.png)


